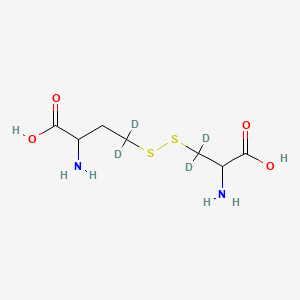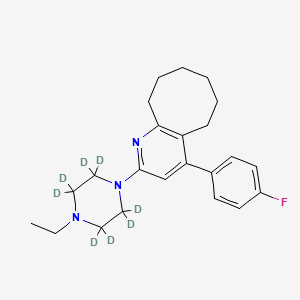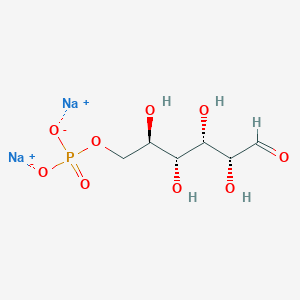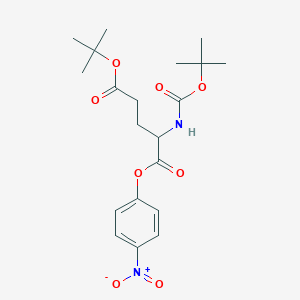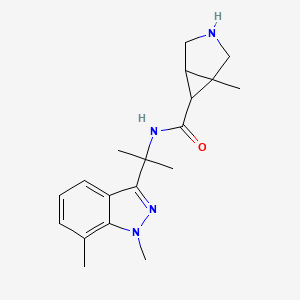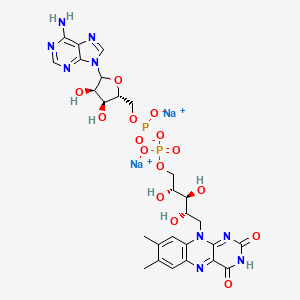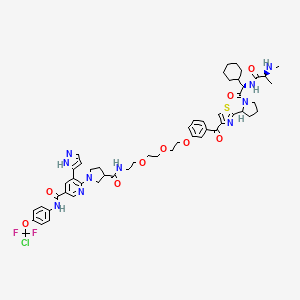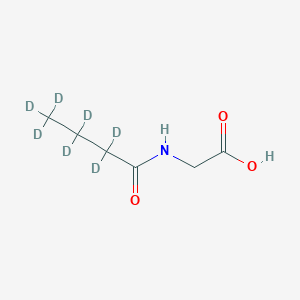
N-Butyryl-D7-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyryl-D7-glycine is a deuterium-labeled version of N-Butyrylglycine, an acyl glycine. Acyl glycines are minor metabolites of fatty acids and play a role in various metabolic pathways. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butyryl-D7-glycine is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Butyrylglycine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process typically includes rigorous quality control measures to ensure the deuterium labeling is consistent and the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyryl-D7-glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce butyric acid derivatives, while reduction may yield butanol derivatives .
Applications De Recherche Scientifique
N-Butyryl-D7-glycine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of acyl glycines in metabolic processes.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and diagnostic tools .
Mécanisme D'action
The mechanism of action of N-Butyryl-D7-glycine involves its role as a minor metabolite in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine. This compound can then participate in various metabolic pathways, influencing the pharmacokinetic and metabolic profiles of drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyrylglycine: The non-deuterated version of N-Butyryl-D7-glycine.
N-Propionylglycine: Another acyl glycine with a shorter carbon chain.
N-Acetylglycine: An acyl glycine with an acetyl group instead of a butyryl group
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies requiring precise quantitation and tracing of metabolic pathways. The deuterium atoms provide a distinct signature that can be easily detected using various analytical techniques .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3,2D2,3D2 |
Clé InChI |
WPSSBBPLVMTKRN-NCKGIQLSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
SMILES canonique |
CCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


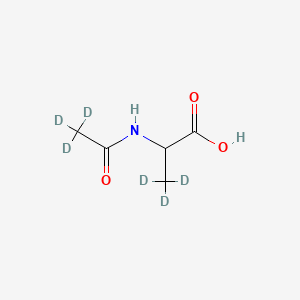
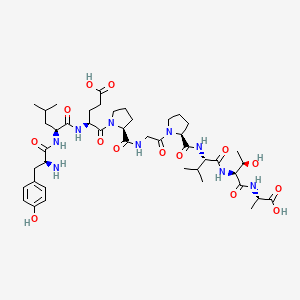
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
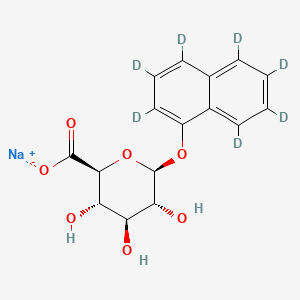
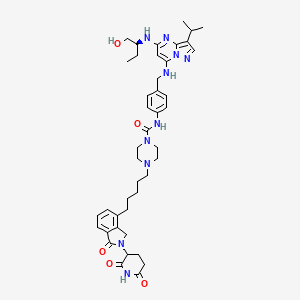
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
